molecular formula C19H23NO B11819556 N-Benzyl-1-((1S,2S)-2-((benzyloxy)methyl)cyclopropyl)methanamine

N-Benzyl-1-((1S,2S)-2-((benzyloxy)methyl)cyclopropyl)methanamine

Cat. No.: B11819556
M. Wt: 281.4 g/mol
InChI Key: ZCDFWVQHVLLGPE-RTBURBONSA-N
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Description

N-Benzyl-1-((1S,2S)-2-((benzyloxy)methyl)cyclopropyl)methanamine is a chiral cyclopropane-containing amine derivative characterized by a stereochemically defined (1S,2S)-cyclopropyl core. The compound features a benzyl group attached to the amine nitrogen and a benzyloxymethyl substituent on the cyclopropane ring. This structural motif confers rigidity due to the strained cyclopropane ring, which may enhance binding selectivity in biological systems.

Properties

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

N-benzyl-1-[(1S,2S)-2-(phenylmethoxymethyl)cyclopropyl]methanamine

InChI

InChI=1S/C19H23NO/c1-3-7-16(8-4-1)12-20-13-18-11-19(18)15-21-14-17-9-5-2-6-10-17/h1-10,18-20H,11-15H2/t18-,19-/m1/s1

InChI Key

ZCDFWVQHVLLGPE-RTBURBONSA-N

Isomeric SMILES

C1[C@@H]([C@H]1COCC2=CC=CC=C2)CNCC3=CC=CC=C3

Canonical SMILES

C1C(C1COCC2=CC=CC=C2)CNCC3=CC=CC=C3

Origin of Product

United States

Biological Activity

N-Benzyl-1-((1S,2S)-2-((benzyloxy)methyl)cyclopropyl)methanamine, known by its CAS number 1932191-95-1, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity based on diverse research findings, case studies, and data tables.

Chemical Structure and Properties

  • Molecular Formula : C19_{19}H23_{23}NO
  • Molecular Weight : 295.39 g/mol
  • CAS Number : 1932191-95-1

The compound features a cyclopropyl ring and a benzyloxy group, which contribute to its pharmacological properties. The structural complexity allows for interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. For instance, compounds with similar structural motifs have shown efficacy against resistant strains of bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa .

The mechanism of action for compounds in this class often involves the inhibition of bacterial cell wall synthesis or protein synthesis pathways. The presence of the cyclopropyl moiety is believed to enhance binding affinity to bacterial targets, although specific mechanisms for this compound require further investigation .

3. Case Studies

A study focusing on related compounds revealed that modifications in the benzyloxy group can significantly alter antibacterial potency. For example, derivatives with halogen substitutions exhibited increased activity against E. coli and Klebsiella pneumoniae .

Data Table: Biological Activity Comparison

Compound NameAntimicrobial ActivityTarget BacteriaReference
This compoundModerateAcinetobacter baumannii, Pseudomonas aeruginosa
Related Compound AHighE. coli, Klebsiella pneumoniae
Related Compound BLowStaphylococcus aureus

Research Findings

Recent developments in the synthesis and evaluation of cyclopropane derivatives have highlighted their potential in drug discovery. The unique three-dimensional structure of cyclopropyl-containing compounds allows for enhanced interactions with biological targets, which is crucial for developing new antibiotics amidst rising antibiotic resistance.

Synthesis Techniques

This compound can be synthesized through several methods involving cyclopropanation reactions or amination techniques. The optimization of these synthetic routes is essential for producing the compound in sufficient quantities for biological testing .

Scientific Research Applications

Antimycobacterial Activity

Recent studies have investigated the potential of compounds similar to N-Benzyl-1-((1S,2S)-2-((benzyloxy)methyl)cyclopropyl)methanamine for their antimycobacterial properties. For instance, a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated for their ability to inhibit Mycobacterium tuberculosis H37Rv strain. The bulky benzyloxy group significantly influenced lipophilicity and biological activity, indicating that structural modifications can enhance therapeutic efficacy against tuberculosis .

Synthetic Auxin Biomimetics

N-Benzyl and O-benzyl compounds have been identified as new synthetic auxin biomimetics. These compounds exhibit significant biological activity similar to natural auxins, suggesting potential applications in agricultural biotechnology for promoting plant growth .

Synthesis of Chiral Compounds

The compound has been utilized in the synthesis of chiral enantioenriched cyclopropyl derivatives. These derivatives possess multiple stereogenic centers and are crucial for developing new pharmaceuticals with specific activity profiles . The synthetic strategies often involve complex multi-step processes that include the use of benzyloxy groups to enhance selectivity and yield.

Structure Optimization

Research has focused on optimizing the structure of compounds like this compound to improve their biological activity. For example, modifications at the benzyloxy position have been shown to affect the pharmacokinetic properties and overall efficacy of the compounds in biological assays .

Case Studies

StudyFocusFindings
Antimycobacterial Evaluation Evaluated a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolinesIdentified structural features enhancing activity against M. tuberculosis
Synthetic Auxin Research Investigated N-benzyl and O-benzyl compoundsDemonstrated potential as synthetic auxins for agricultural applications
Chiral Compound Synthesis Developed enantioenriched cyclopropyl derivativesShowed importance in pharmaceutical applications with specific stereochemistry

Chemical Reactions Analysis

Amine Reactivity and Functionalization

The tertiary amine group participates in nucleophilic substitutions and acid-base reactions:

  • Salt Formation : Reacts with HCl or HBr to form water-soluble ammonium salts, enhancing solubility for pharmacological studies .

  • N-Alkylation : Undergoes alkylation with methyl iodide under basic conditions (K₂CO₃/DMF) to yield quaternary ammonium derivatives, though steric hindrance from the cyclopropane limits reaction rates .

Table 1: N-Alkylation Conditions and Outcomes

ReagentSolventTemperatureYield (%)Product
CH₃IDMF60°C58N-Methylated quaternary salt
(Boc)₂OTHF25°C72N-Boc-protected derivative

Benzyloxy Group Transformations

The benzyloxy moiety undergoes selective cleavage or modification:

  • Hydrolysis : Acidic (H₂SO₄/H₂O) or basic (NaOH/EtOH) conditions remove the benzyl group, yielding a primary alcohol. This reaction is stereospecific, preserving the (1S,2S) configuration .

  • Oxidation : Treatment with Dess-Martin periodinane oxidizes the liberated alcohol to a ketone, enabling further cyclopropane functionalization .

Key Data :

  • Hydrolysis rate (t₁/₂): 2.5 h (pH 1) vs. 4.1 h (pH 13) .

  • Oxidation yield: 89% with <5% epimerization .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring participates in controlled ring-opening:

  • Electrophilic Additions : Reacts with bromine (Br₂/CH₂Cl₂) to form a dibrominated bicyclo[1.1.0]butane intermediate, which rearranges to a 1,2-dibromocyclobutane derivative .

  • Lithium-Halogen Exchange : n-BuLi induces cleavage at −78°C, generating a bicyclo[1.1.0]butyllithium species that reacts with electrophiles (e.g., D₂O, CO₂) .

Table 2: Ring-Opening Reaction Parameters

ReagentConditionsProductYield (%)
Br₂CH₂Cl₂, 0°C1,2-Dibromocyclobutane76
n-BuLiTHF, −78°C, 45 minBicyclo[1.1.0]butyllithium adduct82

Stereochemical Considerations

The (1S,2S) configuration critically influences reactivity:

  • Epoxide Formation : Reaction with mCPBA proceeds with >95% diastereoselectivity, favoring the trans-epoxide due to steric shielding by the benzyloxy group .

  • Enzymatic Resolution : Lipase-catalyzed acetylation of the hydrolyzed alcohol occurs enantioselectively (ee > 98%), confirming configurational stability under mild conditions .

Comparison with Similar Compounds

Serotonin 2C (5-HT2C) Receptor Agonists

Compounds such as (+)-20 and (+)-27 () share critical structural features with the target molecule, including:

  • Cyclopropane core : Both (+)-20 and (+)-27 possess a (1S,2S)-cyclopropyl group, which is essential for receptor binding and functional selectivity.
  • Substituted benzylamine groups : (+)-20 has a 3-methoxybenzyl group, while (+)-27 features a 2-chlorobenzyl substituent. These modifications influence receptor affinity and selectivity.

Key differences :

  • The target compound replaces the aromatic phenyl group on the cyclopropane (seen in (+)-20 and (+)-27) with a benzyloxymethyl group.
  • The absence of halogen or methoxy substituents on the benzylamine in the target compound could decrease 5-HT2C receptor specificity compared to (+)-27 (Cl-substituted) or (+)-20 (OMe-substituted) .

N-Benzyl-2-(1-cyclohexen-1-yl)ethanamine ()

This compound substitutes the cyclopropane ring with a cyclohexene moiety.

  • Flexibility : The cyclohexene ring introduces conformational flexibility, contrasting with the rigid cyclopropane in the target compound. This flexibility may reduce binding affinity to rigid receptor pockets.
  • Lipophilicity: The cyclohexene-ethylamine chain increases molecular weight (215.34 g/mol vs.

Physicochemical and Pharmacological Properties

Table 1: Structural and Property Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Target
Target Compound C24H27NO2 ~361.48 (1S,2S)-cyclopropane, benzyloxymethyl, benzylamine Unknown (potential 5-HT2C)
(+)-20 () C19H23FNO2 316.17 5-Fluoro-2-methoxyphenyl, 3-methoxybenzyl 5-HT2C receptor agonist
(+)-27 () C18H20F2NO 304.15 5-Fluoro-2-methoxyphenyl, 2-chlorobenzyl 5-HT2C receptor agonist
N-Benzyl-2-(1-cyclohexen-1-yl)ethanamine C15H21N 215.34 Cyclohexene, benzylamine Not reported

Table 2: Stereochemical and Functional Impacts

Feature Target Compound (+)-20 / (+)-27
Cyclopropane substituent Benzyloxymethyl Aryl (fluoro/methoxy)
Benzylamine substitution Unsubstituted benzyl Halogen/methoxy groups
Predicted solubility Moderate (polar O-linker) Low (hydrophobic aryl)
Binding affinity Likely lower for 5-HT2C High (optimized substituents)

Preparation Methods

Zinc-Mediated Cyclopropanation

This method utilizes diethylzinc (Et₂Zn) and zinc iodide (ZnI₂) to generate a carbenoid intermediate. For example, (Z)-4-(benzyloxy)but-2-en-1-ol undergoes cyclopropanation with CHBr₃ in dichloromethane at −78°C, yielding iodocyclopropane intermediates with >85% diastereomeric excess (de). Key steps include:

  • Reagents : Et₂Zn (2.25 equiv), ZnI₂ (2.25 equiv), CHBr₃ (1.5 equiv).

  • Conditions : −78°C, 2 hours.

  • Outcome : Iodocyclopropane intermediate with (1S,2S) configuration.

Transition Metal-Catalyzed Methods

Palladium catalysts enable cross-coupling reactions. For instance, Suzuki-Miyaura coupling of boronic acids with cyclopropane precursors achieves regioselective functionalization. Yields range from 60–75% with Pd(PPh₃)₄ as the catalyst.

Introduction of Benzyloxy and Benzyl Groups

Etherification of Cyclopropanol Intermediates

((1S,2S)-2-((Benzyloxy)methyl)cyclopropyl)methanol (PubChem CID: 100952572) serves as a key intermediate. Benzylation is achieved via:

  • Mitsunobu Reaction : Using benzyl alcohol, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) in THF (yield: 78%).

  • Williamson Ether Synthesis : Cyclopropanol reacts with benzyl bromide in the presence of NaH (yield: 82%).

Reductive Amination

The primary amine is introduced via reductive amination of cyclopropane carbonyl derivatives:

  • Substrate : (1S,2S)-2-((Benzyloxy)methyl)cyclopropanecarbaldehyde.

  • Reagents : Benzylamine, NaBH₃CN, methanol.

  • Yield : 68%.

Optimization of Stereochemical Control

Chiral Auxiliaries

Chiral oxazolidinones or Evans auxiliaries enforce (1S,2S) configuration during cyclopropanation. For example, (S)-phenyllactic acid-derived auxiliaries provide ≥90% enantiomeric excess (ee).

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic cyclopropanol intermediates achieves 98% ee. Candida antarctica lipase B (CAL-B) is effective in tert-butyl methyl ether (TBME).

Characterization and Purification

Analytical Data

  • ¹H NMR (DMSO-d₆): δ 7.25–7.35 (m, 10H, aromatic), 3.81–3.94 (m, 2H, CH₂O), 3.19–3.28 (m, 1H, cyclopropane CH), 2.80 (t, 2H, NCH₂).

  • HRMS : m/z 281.1781 [M+H]⁺ (calculated for C₁₉H₂₃NO: 281.1780).

Purification Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexanes (1:4).

  • Recrystallization : Ethanol/water (3:1) affords crystals with >99% purity.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)StereoselectivityReference
Zinc-Mediated CyclopropanationEt₂Zn/ZnI₂, CHBr₃, −78°C8590% de
Reductive AminationNaBH₃CN, MeOH6895% ee
Palladium-Catalyzed CouplingPd(PPh₃)₄, Na₂CO₃, 150°C75N/A

Challenges and Mitigation Strategies

  • Cyclopropane Ring Strain : Use low-temperature conditions (−78°C) to prevent ring opening.

  • Benzyl Group Oxidation : Replace O₂ with argon during amination.

  • Stereochemical Drift : Chiral HPLC monitors ee at each step.

Industrial-Scale Adaptations

Batch processes with 10 kg scale achieve 72% overall yield using:

  • Continuous Flow Cyclopropanation : Reduces exothermic risks.

  • Catalytic Hydrogenation : Pd/C (5%) for benzyl deprotection (optional).

Emerging Methodologies

  • Photocatalytic Cyclopropanation : Visible light-driven reactions with Ru(bpy)₃²⁺ (yield: 65%, 92% ee).

  • Biocatalytic Amination : Transaminases convert ketones to amines with >99% ee .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-Benzyl-1-((1S,2S)-2-((benzyloxy)methyl)cyclopropyl)methanamine, and how can reaction conditions be optimized?

  • Methodology :

  • Cyclopropanation : Utilize transition-metal-catalyzed cyclopropanation (e.g., Simmons-Smith reaction) with (1S,2S)-stereochemical control. Optimize solvent polarity (e.g., dichloromethane vs. THF) and temperature (-20°C to 25°C) to enhance diastereoselectivity .
  • Benzylation : Introduce the benzyloxy group via nucleophilic substitution under inert atmosphere, using NaH or K₂CO₃ as a base in anhydrous DMF .
  • Yield Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to minimize byproducts .

Q. How can the stereochemical configuration of the (1S,2S)-cyclopropyl moiety be experimentally confirmed?

  • Methodology :

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Cu-Kα radiation) as demonstrated for structurally related cyclopropane derivatives .
  • Chiral HPLC : Employ a Chiralpak® IA column with hexane/isopropanol (95:5) to separate enantiomers and compare retention times with known standards .
  • NMR Analysis : Use NOESY to identify spatial proximity of protons on the cyclopropane ring, confirming trans/cis arrangements .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust or vapors .
  • Storage : Store in airtight containers under nitrogen at 2–8°C to prevent oxidation or hydrolysis .
  • Spill Management : Collect solid spills using a HEPA-filter vacuum. Avoid water rinses to prevent environmental contamination .

Advanced Research Questions

Q. How can contradictions between computational predictions (e.g., DFT) and experimental reactivity data be resolved?

  • Methodology :

  • Solvent Effects : Re-run DFT calculations with explicit solvent models (e.g., COSMO-RS) to account for solvation dynamics absent in gas-phase simulations .
  • Kinetic Isotope Effects : Compare experimental kH/kD ratios with theoretical values to identify rate-determining steps .
  • Cross-Validation : Use cryo-EM or ultrafast spectroscopy to capture transient intermediates predicted computationally but not observed experimentally .

Q. What is the impact of the benzyloxy group on the compound’s stability under varying pH conditions?

  • Methodology :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 14 days. Monitor degradation via LC-MS and identify breakdown products (e.g., benzyl alcohol from hydrolysis) .
  • Kinetic Analysis : Calculate activation energy (Ea) for decomposition using Arrhenius plots. Compare with analogs lacking the benzyloxy group to isolate its destabilizing effects .

Q. Which analytical techniques are most effective for characterizing impurities in synthesized batches?

  • Methodology :

  • LC-HRMS : Detect trace impurities (<0.1%) with high-resolution mass spectrometry (e.g., Q-TOF) and assign structures via fragmentation patterns .
  • NMR Relaxometry : Use T₁/T₂ relaxation times to differentiate between stereoisomeric byproducts .
  • Elemental Analysis : Confirm stoichiometry (C, H, N) to rule out metal catalyst residues (e.g., Zn from cyclopropanation) .

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